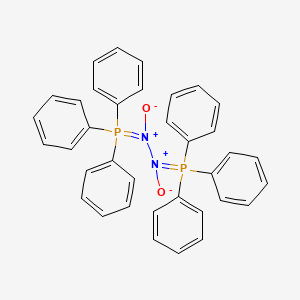
1,1-Diethoxy-2-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxy-2-pentene: is an organic compound with the molecular formula C9H18O2 . It is a type of acetal, specifically a diethyl acetal of pentanal. This compound is known for its applications in organic synthesis and various industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Diethoxy-2-pentene can be synthesized through the acetalization of pentanal with ethanol in the presence of an acid catalyst. The reaction typically involves mixing pentanal and ethanol in a molar ratio, followed by the addition of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The mixture is then heated under reflux conditions to facilitate the formation of the acetal.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where pentanal and ethanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated, and the product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Diethoxy-2-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted acetals depending on the reagents used.
Applications De Recherche Scientifique
1,1-Diethoxy-2-pentene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving acetals and their derivatives.
Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and reactivity.
Mécanisme D'action
The mechanism of action of 1,1-Diethoxy-2-pentene involves its reactivity as an acetal. In acidic conditions, the compound can undergo hydrolysis to form the corresponding aldehyde and ethanol. This reaction is catalyzed by protonation of the acetal oxygen, followed by cleavage of the carbon-oxygen bond. The aldehyde formed can then participate in further chemical reactions, making this compound a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
1,1-Dimethoxy-2-pentene: Similar in structure but with methoxy groups instead of ethoxy groups.
1,1-Diethoxy-2-butene: Similar acetal structure but with a shorter carbon chain.
1,1-Diethoxy-3-pentene: Similar structure but with the double bond in a different position.
Uniqueness: 1,1-Diethoxy-2-pentene is unique due to its specific combination of ethoxy groups and the position of the double bond. This gives it distinct reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
33498-40-7 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(E)-1,1-diethoxypent-2-ene |
InChI |
InChI=1S/C9H18O2/c1-4-7-8-9(10-5-2)11-6-3/h7-9H,4-6H2,1-3H3/b8-7+ |
Clé InChI |
LMEVRZONMYHVAF-BQYQJAHWSA-N |
SMILES isomérique |
CC/C=C/C(OCC)OCC |
SMILES canonique |
CCC=CC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


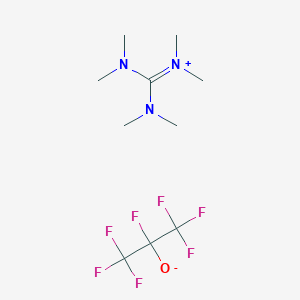
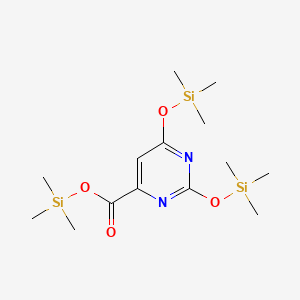
![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)
![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
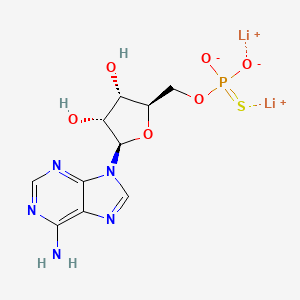
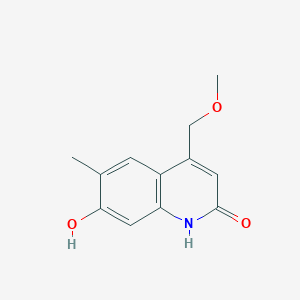
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)


